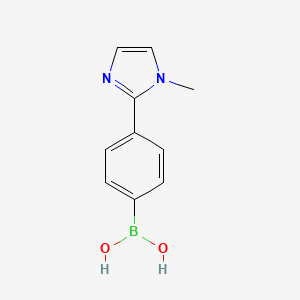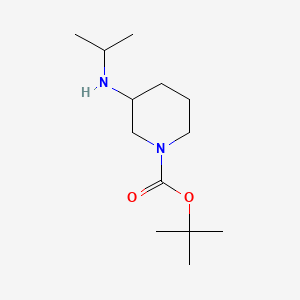
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and different reaction kinetics compared to its non-deuterated counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE typically involves the reaction of deuterated amines with a suitable alkylating agent. One common method is the reaction of 3-aminopropyl-d6 amine with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated starting materials is crucial, and these are often sourced from specialized suppliers.
Analyse Chemischer Reaktionen
Types of Reactions
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The presence of deuterium can alter the reaction kinetics, leading to different metabolic pathways compared to non-deuterated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N/'-BIS(3-AMINOPROPYL)-1,3-PROPANEDIAMINE: The non-deuterated version of the compound.
N,N/'-BIS(3-AMINOPROPYL)-1,4-BUTANEDIAMINE: A similar compound with a different alkyl chain length.
Uniqueness
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE is unique due to the presence of deuterium, which imparts different physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Eigenschaften
CAS-Nummer |
1219804-74-6 |
|---|---|
Molekularformel |
C9H24N4 |
Molekulargewicht |
200.392 |
IUPAC-Name |
N/'-[3-[(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)amino]propyl]-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,4D2,5D2,6D2,7D2 |
InChI-Schlüssel |
ZAXCZCOUDLENMH-JIVOINLISA-N |
SMILES |
C(CN)CNCCCNCCCN |
Synonyme |
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


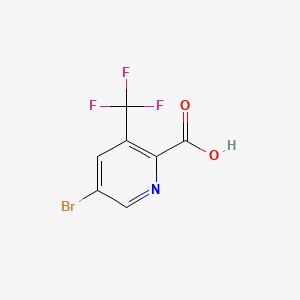
![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)
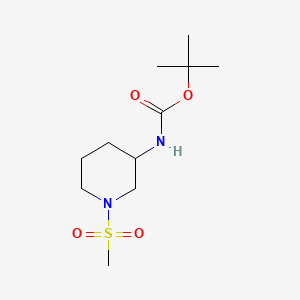
![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)
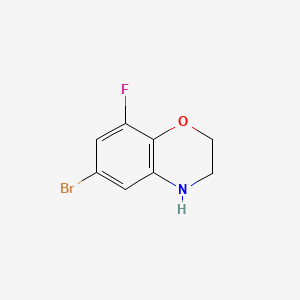
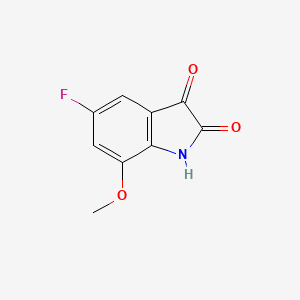
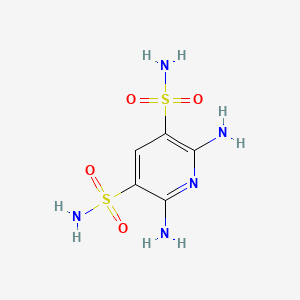
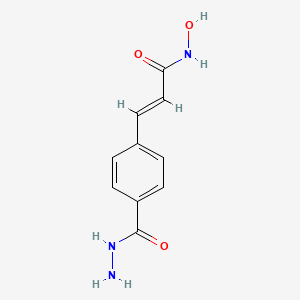
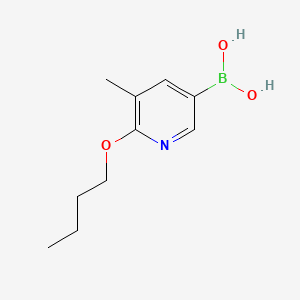
![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)
